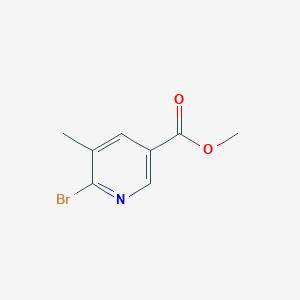

Methyl 6-bromo-5-methylnicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical research, particularly in the realm of medicinal chemistry. rsc.orgresearchgate.net Its presence is ubiquitous in a vast number of natural products, including vitamins like niacin and coenzymes such as NAD. dovepress.comnih.gov The inclusion of the pyridine moiety can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. dovepress.com This has led to the incorporation of pyridine scaffolds in a wide range of FDA-approved drugs. rsc.orgresearchgate.net The adaptability of the pyridine ring allows for structural modifications that are crucial in the discovery and development of new therapeutic agents. researchgate.net

Role of Nicotinic Acid Derivatives as Synthetic Intermediates

Nicotinic acid, also known as vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. nih.govfrontiersin.org These compounds serve as readily available precursors for a multitude of more complex molecules. nih.gov The functional group handles on nicotinic acid derivatives, namely the carboxylic acid (or its ester) and the pyridine ring itself, provide multiple points for chemical modification. This versatility makes them invaluable in the construction of diverse molecular frameworks for applications in pharmaceuticals and agrochemicals. researchgate.net

Contextualization of Halogenation in Pyridine Chemistry for Enhanced Reactivity

The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically alters its electronic properties and, consequently, its chemical reactivity. nih.gov Pyridine itself is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq However, halogenation provides a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and complex target molecules. eurekalert.org The position of the halogen on the pyridine ring dictates the regioselectivity of these subsequent transformations, making halogenated pyridines, like Methyl 6-bromo-5-methylnicotinate, highly valuable and strategic intermediates in multi-step syntheses. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHHVEKWOYHXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671907 | |

| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210451-92-5 | |

| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for Methyl 6 Bromo 5 Methylnicotinate

Direct Synthesis Routes to Methyl 6-bromo-5-methylnicotinate

Direct synthesis methods are the most common approaches to obtaining this compound. These routes begin with precursors that are either commercially available or readily synthesized.

Esterification Reactions of 6-Bromo-5-methylnicotinic Acid Precursors

A primary and straightforward method for the preparation of this compound is the esterification of its corresponding carboxylic acid, 6-bromo-5-methylnicotinic acid. This classic transformation can be achieved using various standard esterification protocols. A common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. prepchem.comchemicalbook.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. prepchem.com

For instance, 6-methylnicotinic acid can be refluxed in methanol saturated with hydrogen chloride for one hour. After the reaction, the solvent is evaporated, and the residue is neutralized with an aqueous solution of sodium bicarbonate. The desired methyl 6-methylnicotinate (B8608588) is then extracted with a suitable organic solvent like chloroform. prepchem.com A similar process utilizing sulfuric acid as the catalyst also yields the methyl ester, though it may require longer reaction times, such as refluxing for 13 hours. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 6-Bromo-5-methylnicotinic acid | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux | This compound | Not specified |

| 6-Methylnicotinic acid | Methanol, Gaseous HCl | Reflux, 1 hour | Methyl 6-methylnicotinate | Not specified |

| Nicotinic acid | Methanol, Concentrated H₂SO₄ | Reflux, 13 hours | Methyl nicotinate (B505614) | 23.39% |

Functional Group Interconversions on Substituted Pyridine (B92270) Rings

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edu In the context of synthesizing this compound, FGI can be employed on a pyridine ring that already possesses some of the required substituents.

For example, a hydroxyl group on the pyridine ring can be converted to a bromine atom. The synthesis of methyl 4-bromo-6-methylnicotinate from methyl 4-hydroxy-6-methylnicotinate illustrates this principle. The transformation is achieved by treating the hydroxy derivative with a brominating agent like phosphorus oxybromide (POBr₃) in a solvent such as dichloromethane. rsc.org This type of reaction is a common method for converting heteroaromatic hydroxyl compounds into their corresponding bromo derivatives.

Another relevant FGI is the conversion of a sulfonate ester to a halide. Sulfonate esters are excellent leaving groups and can be displaced by halide ions in a nucleophilic substitution reaction. For instance, a tosylate, mesylate, or triflate group on the pyridine ring could be substituted with a bromide using a source of bromide ions like sodium bromide in acetone, a reaction known as the Finkelstein Reaction. vanderbilt.edu

| Starting Material | Reagents | Conditions | Product | Yield |

| Methyl 4-hydroxy-6-methylnicotinate | POBr₃, Dichloromethane | 0 °C to 35 °C | Methyl 4-bromo-6-methylnicotinate | 82% rsc.org |

| Generic Sulfonate Ester (R-OTs, etc.) | Sodium Halide (e.g., NaBr) | Acetone, Reflux | Generic Alkyl Halide (R-Br) | Not specified vanderbilt.edu |

Regioselective Bromination Techniques Applied to Methyl 5-methylnicotinate

Regioselective bromination is a key step in the synthesis of this compound, where the bromine atom is selectively introduced at the 6-position of the pyridine ring.

The direct bromination of the pyridine ring is a common method for introducing a bromine atom. For electron-rich aromatic and heteroaromatic systems, various brominating agents can be employed. The synthesis of 6-bromo-5-methylnicotinic acid typically involves the bromination of 5-methylnicotinic acid, often using a reagent like N-bromosuccinimide (NBS).

In a related example, the bromination of methyl 6-hydroxynicotininate to methyl 5-bromo-6-hydroxyniccotinate is achieved by treating the starting material with bromine in acetic acid and heating the mixture. chemicalbook.com This demonstrates the feasibility of direct bromination on a substituted nicotinate ester. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity, as the electronic nature of the substituents on the pyridine ring will direct the position of electrophilic attack. For pyridine itself, Friedel-Crafts type reactions are generally not effective due to complex formation between the Lewis acid catalyst and the basic nitrogen atom. sciencemadness.org

While the target compound is brominated on the pyridine ring, it is important to consider the potential for side reactions, such as the bromination of the methyl group at the 5-position. This would lead to the formation of methyl 5-(bromomethyl)nicotinate. Halogenation of alkyl groups attached to aromatic rings is a well-known reaction, and the conditions must be carefully controlled to favor ring bromination over side-chain bromination. Typically, radical conditions (e.g., using NBS with a radical initiator like AIBN or light) would favor bromination of the methyl group, while electrophilic aromatic substitution conditions (e.g., bromine with a Lewis acid or in a polar solvent) would favor ring bromination.

Multicomponent and Cascade Reactions for Nicotinate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer an efficient approach to complex molecules. organic-chemistry.orgfrontiersin.org Several named MCRs are known for the synthesis of pyridines and related heterocycles.

The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a well-established MCR that produces dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. organic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. By carefully choosing the starting materials, it is possible to construct a substituted pyridine ring that could serve as a precursor to this compound.

While direct MCRs yielding this compound are not prominently documented, the principles of MCRs can be applied to generate highly functionalized nicotinate scaffolds. These scaffolds could then be further elaborated through functional group interconversions to arrive at the target molecule. The efficiency and atom economy of MCRs make them an attractive, albeit less direct, strategy for the synthesis of such compounds. frontiersin.org

Green Chemistry Approaches in Bromonicotinate Ester Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like bromonicotinate esters. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances compared to traditional methods. Key advancements include the use of biocatalysts and the implementation of continuous-flow technologies.

Biocatalysis, particularly the use of enzymes, offers a powerful tool for green chemical synthesis. Enzymes operate under mild conditions, are highly selective, and can significantly reduce the generation of toxic byproducts. For the synthesis of esters, enzymes such as lipases, proteases, and esterases are widely employed. nih.gov These hydrolases can catalyze the formation of ester bonds, often in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov

The application of enzymes for the synthesis of nicotinamide (B372718) derivatives and other plastic monomers has been explored, demonstrating the viability of this approach. nih.gov For instance, lipases from various microbial sources have shown good performance in the polymerization and synthesis of bio-plastics through ester bond formation. nih.gov While specific studies on the enzymatic synthesis of this compound are not prevalent, the established ability of enzymes to catalyze esterification on a wide range of substrates suggests high potential for this pathway. This method avoids the need for harsh acid or base catalysts and can lead to high chemo- and regioselectivity, which is particularly important for complex molecules like substituted nicotinates. Furthermore, advanced techniques can harness the photoexcited state of nicotinamide co-factors, assisted by enzymes, to perform novel chemical transformations, highlighting the expanding versatility of biocatalysis. nih.gov

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processing. mit.edu In a flow system, reactants are continuously pumped through a network of tubes or microfluidic chips, where they mix and react. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. mit.edu

The synthesis of active pharmaceutical ingredients (APIs) and other complex molecules is increasingly being transitioned to continuous-flow systems. usp.org This technology is particularly well-suited for green chemistry as it often leads to higher energy efficiency and lower solvent usage. A compelling development in this area is the integration of biocatalysis with flow technology. For example, enzymes can be immobilized within the flow reactor, such as by hosting them in a metal-organic framework (MOF). nih.gov This approach not only facilitates the separation of the catalyst from the product but also significantly enhances enzyme stability. nih.gov In one study, an esterase immobilized in a MOF within a continuous-flow reactor demonstrated a space-time yield (STY) of 1432 g L⁻¹ h⁻¹ and a stability 30 times greater than the free enzyme, showcasing a highly efficient and robust system for ester synthesis. nih.gov The application of such a system to nicotinate synthesis could provide a scalable, efficient, and sustainable manufacturing process.

Comparison of Synthetic Efficiency and Selectivity Across Diverse Pathways

The synthesis of nicotinate esters can be achieved through various routes, each with distinct advantages regarding efficiency, selectivity, and scalability. A comparison of traditional chemical methods with the principles of green chemistry approaches reveals a trade-off between established, high-volume processes and modern, more sustainable techniques.

A common industrial method for producing simple alkyl nicotinates involves the oxidation of an alkylpyridine followed by esterification. For example, methyl 6-methylnicotinate can be produced by the nitric acid oxidation of 2-methyl-5-ethylpyridine, followed by esterification with methanol. google.com This process can achieve high throughput with good yield and selectivity. google.com Another conventional laboratory approach is the Fischer esterification, where a nicotinic acid derivative is refluxed with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. prepchem.com

More complex, multi-step syntheses are often required for specifically substituted nicotinates. A representative synthesis for a related compound, methyl 4-bromo-6-methylnicotinate, starts from 4-hydroxy-6-methylnicotinic acid. rsc.org The process involves an initial esterification followed by the conversion of the hydroxyl group to a bromide using a reagent like phosphorus oxybromide (POBr₃). rsc.org This pathway demonstrates high yields for each step but requires multiple stages and purification processes. rsc.org

The following table compares these diverse synthetic pathways, highlighting key differences in reagents, conditions, and outcomes. Green chemistry approaches are included to contrast their potential benefits against traditional methods.

Interactive Data Table: Comparison of Synthetic Pathways for Nicotinate Esters

| Pathway | Starting Material | Key Reagents & Conditions | Product | Reported Yield | Selectivity | Reference |

| Oxidation & Esterification | 2-methyl-5-ethylpyridine | 1. H₂SO₄, HNO₃, 140-225°C2. Methanol, Reflux | Methyl 6-methylnicotinate | 69.7% | 78.9% | google.com |

| Multi-step Lab Synthesis | 4-hydroxy-6-methylnicotinic acid | 1. EDCI, DMAP, Methanol2. POBr₃, 35°C | Methyl 4-bromo-6-methylnicotinate | Step 1: 88%Step 2: 82% | High | rsc.org |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Gaseous HCl, Reflux | Methyl 6-methylnicotinate | Not Reported | High | prepchem.com |

| Enzyme-Catalyzed Esterification | Nicotinic Acid Derivative | Lipase (B570770)/Esterase, Organic Solvent, Mild Temp. | Nicotinate Ester | Potentially High | Very High | nih.gov |

| Continuous-Flow Synthesis | Nicotinic Acid Derivative | Immobilized Enzyme, Flow Reactor | Nicotinate Ester | Potentially High STY | Very High | mit.edunih.gov |

Note: The data for multi-step and oxidation pathways are for closely related isomers, illustrating the general methodologies.

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromo 5 Methylnicotinate

Reactivity of the Bromine Atom in Position 6

The bromine atom at the 6-position of the pyridine (B92270) ring in methyl 6-bromo-5-methylnicotinate is a key functional group that dictates its chemical reactivity. This position is susceptible to a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and radical reactions. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing methyl ester group, activates the C-Br bond towards these reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate in several of these transformations.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex organic molecules. The bromine atom at the 6-position of this compound readily participates in these reactions.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prominent reaction for this substrate. nih.govtcichemicals.com This reaction is catalyzed by a palladium complex and requires a base. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild, and it tolerates a wide range of functional groups. nih.govresearchgate.net For instance, the Suzuki-Miyaura reaction has been successfully employed for the synthesis of various biaryl compounds, which are important structural motifs in many biologically active molecules and functional materials. tcichemicals.com The reaction's efficiency can be influenced by the choice of ligands on the palladium catalyst, the base, and the solvent system. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 5-methyl-6-phenylnicotinate |

| This compound | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Methyl 6-(4-methoxyphenyl)-5-methylnicotinate |

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction also proceeds via an oxidative addition-reductive elimination cycle. While specific examples involving this compound are not extensively documented in the provided search results, the reactivity of aryl bromides in Heck reactions is well-established. organic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reaction is highly valuable for the synthesis of aryl alkynes. The reactivity order of the halide in Sonogashira coupling is generally I > Br > Cl > F, making aryl bromides like this compound suitable substrates. wikipedia.org

While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also be employed. Nickel catalysts can sometimes offer different reactivity or be more cost-effective. Copper-catalyzed coupling reactions, particularly for the formation of C-N and C-O bonds, are also prevalent. For instance, the Sonogashira reaction often utilizes a copper(I) co-catalyst. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. libretexts.org

In the case of this compound, the bromine atom at the 6-position can be displaced by various nucleophiles. The reactivity in SNAr reactions is influenced by the nature of the leaving group. Interestingly, in many SNAr reactions, fluoride (B91410) is a better leaving group than bromide, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.comreddit.comresearchgate.net This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, for some 2-halopyridines, the substitution may occur through a more concerted mechanism where the C-Br bond is broken in the rate-determining step, making bromide a better leaving group. reddit.com

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. Radical reactions can be initiated by radical initiators or by light. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

One example of a radical reaction is the reduction of alkyl or aryl bromides using a radical initiator and a hydrogen atom source, such as tributyltin hydride. utexas.edu The mechanism involves a radical chain process. The presence of radical scavengers like TEMPO can inhibit these reactions, providing evidence for a radical mechanism. nih.gov While specific studies on radical reactions of this compound were not found in the search results, the general principles of radical reactivity of aryl bromides are applicable. utexas.edu

Reactivity of the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine ring is another important reactive site in this compound. This functional group can undergo a variety of transformations, most notably hydrolysis and amidation.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromo-5-methylnicotinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide, is a common method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol (B129727). drugbank.com

Amidation of the methyl ester to form an amide can be accomplished by reacting it with an amine. This reaction is also a nucleophilic acyl substitution. The reaction may require heating or the use of a catalyst. Direct amidation of esters with amines can be challenging and may require activation of the ester or the use of specific reaction conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromo-5-methylnicotinic acid |

| Methyl 5-methyl-6-phenylnicotinate |

| Methyl 6-(4-methoxyphenyl)-5-methylnicotinate |

| Methyl 5-methyl-6-(pyridin-3-yl)nicotinate |

| Phenylboronic acid |

| (4-Methoxyphenyl)boronic acid |

| Pyridine-3-boronic acid |

| Pd(PPh₃)₄ |

| PdCl₂(dppf) |

| Pd₂(dba)₃/XPhos |

| Na₂CO₃ |

| K₂CO₃ |

| K₃PO₄ |

| Tributyltin hydride |

| TEMPO |

| Sodium hydroxide |

| Potassium hydroxide |

Hydrolysis to Nicotinic Acid Derivatives

The hydrolysis of esters is a fundamental organic reaction that converts them into their corresponding carboxylic acids and alcohols. This reaction can be catalyzed by either acid or base. libretexts.org

In acidic hydrolysis, the ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. libretexts.org For this compound, acidic hydrolysis yields 6-bromo-5-methylnicotinic acid and methanol. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, or saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction produces an alcohol and the salt of the carboxylic acid. Treating this compound with a base like NaOH results in the formation of sodium 6-bromo-5-methylnicotinate and methanol. The reaction proceeds to completion because the final carboxylate anion is deprotonated and thus unreactive towards the alcohol. ck12.org

| Reaction | Reagents | Product(s) | Mechanism |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 6-bromo-5-methylnicotinic acid + Methanol | Reversible nucleophilic acyl substitution |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O, heat | Sodium or Potassium 6-bromo-5-methylnicotinate + Methanol | Irreversible nucleophilic acyl substitution |

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Under acidic conditions (e.g., using sulfuric acid), the mechanism is similar to acidic hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst would produce Ethyl 6-bromo-5-methylnicotinate and methanol.

Base-catalyzed transesterification typically employs an alkoxide base, such as sodium ethoxide (NaOCH₂CH₃). The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original methoxide (B1231860) group yields the new ester. youtube.com The choice of alkoxide should match the alcohol used as the solvent to avoid unwanted side reactions. libretexts.org

| Reaction | Reagents | Example Product (with Ethanol) | Catalyst |

| Acid-Catalyzed Transesterification | Alcohol (e.g., Ethanol), H⁺ | Ethyl 6-bromo-5-methylnicotinate | H₂SO₄, HCl |

| Base-Catalyzed Transesterification | Alcohol (e.g., Ethanol), Base | Ethyl 6-bromo-5-methylnicotinate | NaOCH₂CH₃, KOC(CH₃)₃ |

Amidation Reactions for Nicotinamide (B372718) Derivatives

Esters can be converted to amides through a reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, typically requires heating and involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The product of the reaction between this compound and an amine would be a substituted 6-bromo-5-methylnicotinamide (B13683698). The existence of 6-bromo-5-methylnicotinamide confirms the viability of this transformation. bldpharm.com

The reaction with ammonia would yield the primary amide, 6-bromo-5-methylnicotinamide. Using a primary amine (e.g., ethylamine) would result in an N-substituted amide (N-ethyl-6-bromo-5-methylnicotinamide), while a secondary amine (e.g., diethylamine) would produce an N,N-disubstituted amide.

| Reactant Amine | Product | Classification |

| Ammonia (NH₃) | 6-bromo-5-methylnicotinamide | Primary Amide |

| Ethylamine (CH₃CH₂NH₂) | N-ethyl-6-bromo-5-methylnicotinamide | Secondary Amide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-6-bromo-5-methylnicotinamide | Tertiary Amide |

Reactivity of the Methyl Group in Position 5

The methyl group at the 5-position of the pyridine ring exhibits enhanced reactivity analogous to that of a benzylic methyl group. The electron-deficient nature of the pyridine ring can stabilize radical or anionic intermediates formed at the 5-methyl carbon, facilitating a range of functionalization reactions. uoanbar.edu.iqlibretexts.org

Benzylic Bromination and Other Functionalizations

The 5-methyl group can undergo free-radical halogenation. A common and selective method for this transformation is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). libretexts.orgmasterorganicchemistry.com This method is preferred over using Br₂ directly as it maintains a low concentration of bromine, minimizing potential side reactions with the pyridine ring. chadsprep.com This reaction would convert this compound into Methyl 6-bromo-5-(bromomethyl)nicotinate. The resulting bromomethyl derivative is a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagents | Product | Intermediate |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or hv), CCl₄ | Methyl 6-bromo-5-(bromomethyl)nicotinate | Resonance-stabilized radical at the 5-methyl carbon |

Oxidation Reactions to Carboxylic Acid Analogues

Strong oxidizing agents can convert the 5-methyl group into a carboxylic acid group. Reagents like potassium permanganate (B83412) (KMnO₄) or hot nitric acid (HNO₃) are commonly used for oxidizing alkyl side chains on aromatic and heteroaromatic rings. libretexts.orggoogle.com The oxidation of 3,5-lutidine to 5-methylnicotinic acid demonstrates the feasibility of selectively oxidizing one methyl group on a pyridine ring. google.com Applying this to this compound would be expected to oxidize the 5-methyl group, yielding Methyl 6-bromopyridine-3,5-dicarboxylate after an acidic workup. Careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the starting material. chemspider.com

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat, followed by H₃O⁺ workup | Methyl 6-bromopyridine-3,5-dicarboxylate |

| Nitric Acid (HNO₃) | Concentrated, heat | Methyl 6-bromopyridine-3,5-dicarboxylate |

Condensation Reactions with the Activated Methyl Group

The protons on the 5-methyl group are acidic due to the electron-withdrawing effect of the pyridine ring, which can stabilize the resulting carbanion. core.ac.uk Upon treatment with a strong base (e.g., sodium amide or lithium diisopropylamide), a nucleophilic carbanion can be formed. This carbanion can then participate in various condensation reactions with electrophiles. vanderbilt.edu

For example, it could undergo an aldol-type condensation with an aldehyde or ketone (like benzaldehyde) to form a β-hydroxy adduct, which may then dehydrate to form a styryl-type derivative. Similarly, it could participate in a Claisen-type condensation with an ester, although this is less common for methyl groups compared to α-protons of carbonyl compounds. libretexts.org

| Reaction Type | Base | Electrophile | Intermediate Product | Final Product (after dehydration) |

| Aldol-Type Condensation | LDA, NaNH₂ | Benzaldehyde | Methyl 6-bromo-5-(2-hydroxy-2-phenylethyl)nicotinate | Methyl 6-bromo-5-styrylnicotinate |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Nicotinate (B505614) Analogues via Methyl 6-bromo-5-methylnicotinate

The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, is a cornerstone of its utility. These reactions enable the introduction of a wide array of substituents at the 6-position of the pyridine (B92270) ring, leading to the generation of diverse libraries of nicotinate analogues.

The inherent structure of this compound serves as a foundation for the construction of more complex heterocyclic systems. The bromine atom can participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic ring systems. For instance, reaction with a suitably functionalized nucleophile can lead to the formation of pyridopyrimidines or other fused heterocyclic structures, which are privileged scaffolds in many biologically active compounds.

Beyond simple fused rings, the strategic derivatization of this compound can lead to the assembly of intricate polycyclic architectures. Multi-step synthetic sequences, often involving a combination of cross-coupling reactions and subsequent cyclizations, can be employed to build novel molecular frameworks with defined three-dimensional shapes. These complex structures are of particular interest in targeting challenging biological targets like protein-protein interactions.

The bromine atom provides a reactive site for the direct introduction of various pharmacophoric groups. These groups are known to interact with specific biological targets and can confer or enhance pharmacological activity. Examples include the introduction of aryl, heteroaryl, alkyl, and amino groups through different coupling chemistries. The modification of the methyl group and the ester moiety further expands the accessible chemical space, allowing for the optimization of properties such as solubility, metabolic stability, and target affinity.

Design and Synthesis of Library Compounds for High-Throughput Screening

The amenability of this compound to parallel synthesis techniques makes it an ideal starting material for the creation of compound libraries for high-throughput screening (HTS). By systematically varying the substituents introduced at the 6-position, large numbers of discrete compounds can be rapidly synthesized. These libraries can then be screened against a wide range of biological targets to identify initial "hit" compounds with desired activities. The quality and diversity of such libraries are critical for the success of HTS campaigns in identifying novel drug leads.

Influence of Substituent Effects on Reactivity and Biological Profile

The nature of the substituent at the 6-position, as well as modifications to the methyl group at the 5-position, significantly impacts both the chemical reactivity of the molecule and its biological profile. Electron-donating or electron-withdrawing groups at the 6-position can modulate the electron density of the pyridine ring, influencing its reactivity in subsequent transformations and its ability to interact with biological targets. SAR studies systematically explore these effects by comparing the biological activity of a series of analogues with varying substituents. For example, replacing the bromine with different aryl groups can lead to significant changes in activity, providing insights into the preferred binding modes and steric requirements of the target.

Stereochemical Considerations in Derivatization

When introducing chiral centers during the derivatization of this compound, stereochemistry becomes a critical factor. The spatial arrangement of atoms can have a profound effect on how a molecule interacts with a chiral biological target, such as a protein or enzyme. The synthesis of stereochemically pure enantiomers or diastereomers is often necessary to fully elucidate the SAR and to identify the most active stereoisomer. Chiral auxiliaries or asymmetric catalytic methods can be employed to control the stereochemical outcome of the derivatization reactions.

Applications in Medicinal Chemistry and Pharmaceutical Development

Utilization as a Key Precursor in Drug Synthesis

The strategic placement of the bromo and methyl groups on the nicotinic acid ester framework makes Methyl 6-bromo-5-methylnicotinate a highly sought-after starting material in multi-step organic syntheses. The bromine atom, in particular, serves as a versatile functional group that can be readily displaced or participate in various cross-coupling reactions to introduce diverse structural motifs. This reactivity is fundamental to its utility in constructing complex molecular architectures for drug discovery programs.

Development of Nicotinic Acid Analogues

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are well-established in medicinal chemistry for their diverse biological activities. This compound serves as an important scaffold for the synthesis of novel nicotinic acid analogues. The bromine atom can be substituted with a variety of functional groups, allowing for the systematic exploration of the chemical space around the pyridine (B92270) core. This approach enables the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the bromo substituent can be replaced by different aryl or alkyl groups through Suzuki or other palladium-catalyzed cross-coupling reactions, leading to a wide array of new chemical entities with potential therapeutic applications.

Intermediates for Hypolipidemic Agents

The synthesis of novel agents for the management of dyslipidemia often involves the use of specialized chemical intermediates. While direct evidence linking this compound to the synthesis of currently marketed hypolipidemic drugs is not extensively documented in publicly available literature, its structural motifs are relevant to this field. Nicotinic acid itself is a known hypolipidemic agent, and its derivatives are continuously being explored for improved efficacy and reduced side effects. The structural framework of this compound provides a platform for creating analogues that could potentially interact with biological targets involved in lipid metabolism.

Precursors for Anti-inflammatory Compounds (e.g., COX-2 inhibitors)

The development of novel anti-inflammatory agents, including selective cyclooxygenase-2 (COX-2) inhibitors, often relies on heterocyclic scaffolds. The pyridine ring is a common feature in many anti-inflammatory drugs. The utility of this compound in this context lies in its ability to serve as a precursor for more complex molecules. The bromo group can be functionalized to introduce pharmacophores known to be important for anti-inflammatory activity. For example, the introduction of a sulfonamide or a specific diarylheterocyclic system, common in many COX-2 inhibitors, can be achieved through reactions at the bromine-substituted position.

Synthesis of Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Substituted pyridines are a promising class of compounds in this area.

While specific research detailing the use of this compound in the synthesis of anti-tubercular drugs is limited, the core structure is of interest. The pyridine ring is a key component of several anti-tubercular drugs, including isoniazid (B1672263) and ethionamide. The development of new analogues to combat drug-resistant strains of Mycobacterium tuberculosis is a critical area of research. The functional handles on this compound allow for its incorporation into more complex structures that could be evaluated for their anti-tubercular potential.

The synthesis of novel antibacterial and antifungal compounds often involves the exploration of diverse chemical scaffolds. A related compound, Methyl 6-bromo-5-nitronicotinate, has been utilized in the synthesis of flavonoids to investigate their effects on pathogenic and probiotic bacteria. smolecule.com This suggests that the brominated nicotinate (B505614) scaffold can be a valuable starting point for developing new antimicrobial agents. The bromo and methyl groups of this compound can be modified to generate libraries of compounds for screening against various bacterial and fungal strains, aiding in the discovery of new lead compounds with potential therapeutic value.

Intermediates for Neurological Disorder Therapeutics (e.g., CNS disorders)

While direct therapeutic applications of this compound are not documented, its significance lies in its role as a key intermediate in the synthesis of molecules targeting the central nervous system (CNS). Nicotinic acid and its derivatives are precursors to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and NADP, which are vital for cellular metabolism and function. nih.gov The development of drugs for CNS disorders often requires molecules that can cross the blood-brain barrier, a significant challenge in neuropharmacology. researchgate.net The strategic modification of intermediates like this compound allows medicinal chemists to synthesize novel compounds with optimized properties for CNS penetration and activity. The bromo- and methyl-substituents on the pyridine ring offer reactive sites for further chemical elaboration, enabling the construction of diverse molecular architectures designed to interact with specific neurological targets.

Synthesis of Anti-HIV and Anti-SARS-CoV-2 Nicotinate Derivatives

The nicotinate scaffold is actively being explored in the development of antiviral agents. Researchers are pursuing various strategies, from repurposing existing drugs to synthesizing novel derivatives, to combat viruses like HIV and SARS-CoV-2. elsevierpure.commdpi.com

One notable area of research involves the synthesis of nicotinate derivatives of natural products. For instance, derivatives of Glycyrrhizinic acid (Glyc), a compound known for its biological activity, were synthesized by acylation with nicotinic acid. mdpi.com This process resulted in a multi-component mixture named Glycyvir, which contains primarily mono-, di-, tri-, and tetranicotinates of the parent molecule. mdpi.com This mixture demonstrated antiviral activity against both HIV-1 pseudoviruses and three different strains of SARS-CoV-2, highlighting the potential of nicotinate derivatives in creating broad-spectrum antiviral agents. mdpi.com

The rationale for investigating nicotinic compounds against SARS-CoV-2 is also supported by structural biology. The spike protein of SARS-CoV-2, which is crucial for viral entry into host cells, has a structural similarity to neurotoxin peptides that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This has led to the design of peptide derivatives that potently inhibit these receptors, suggesting that nAChR subtypes could be high-affinity targets for the spike protein. nih.gov

In the context of HIV, the search for new inhibitors targeting various stages of the viral life cycle is ongoing. nih.gov The development of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] Current time information in Bangalore, IN.mdpi.combenzodiazepin-2(1H)-one) derivatives, which inhibit the HIV reverse transcriptase enzyme, showcases the utility of complex heterocyclic structures in anti-HIV drug design. nih.gov The synthesis of such complex molecules often relies on versatile intermediates, and substituted nicotinates like this compound represent the class of building blocks essential for these synthetic pathways.

Research Findings on Antiviral Nicotinate Derivatives

| Compound/Mixture | Parent Molecule | Target Virus(es) | Key Finding | Reference |

|---|---|---|---|---|

| Glycyvir (mixture of nicotinates) | Glycyrrhizinic acid (Glyc) | HIV-1, SARS-CoV-2 | The mixture, containing mono-, di-, tri-, and tetranicotinates, showed antiviral activity against both HIV-1 and multiple SARS-CoV-2 strains. | mdpi.com |

| Spike-protein derived peptides | SARS-CoV-2 Spike Protein | (Targets nAChRs) | Peptides designed based on the spike-protein's furin cleavage site potently inhibited nicotinic acetylcholine receptors (nAChRs), suggesting a potential viral interaction mechanism. | nih.gov |

| TIBO Derivatives | N/A (Heterocyclic core) | HIV-1 | These compounds inhibit HIV-1 replication by targeting the reverse transcriptase enzyme. 5-mono-methyl-substituted analogues were found to be among the most active. | nih.gov |

Strategies for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or lead compound is chemically modified to improve its therapeutic properties. patsnap.comresearchgate.net The goal is to enhance efficacy, potency, and selectivity while improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and minimizing toxicity. patsnap.comdanaher.compreprints.org For a scaffold like this compound, several optimization strategies can be envisioned.

Structure-Activity Relationship (SAR) Analysis : This involves systematically modifying the lead compound's structure to understand how each part contributes to its biological activity. numberanalytics.com For this compound, chemists would synthesize analogues by altering the substituents—for example, replacing the bromine with other halogens or different functional groups, or changing the methyl group's position or size—and then testing their biological activity. numberanalytics.comresearchgate.net

Computational Tools : Modern drug design heavily relies on computational methods. Molecular docking can predict how a molecule binds to its protein target, while quantitative structure-activity relationship (QSAR) models can estimate a compound's properties, helping to prioritize which analogues to synthesize. preprints.orgnumberanalytics.com

Improving Metabolic Stability : A common reason for drug failure is rapid metabolism in the body. researchgate.net Strategies to improve stability include blocking metabolically vulnerable sites. researchgate.net For instance, if a methyl group on the nicotinate ring was being undesirably oxidized by metabolic enzymes, it could be replaced with a more stable group like a chlorine atom, which is of a similar size. youtube.com

Scaffold Hopping : This technique involves replacing the core structure (the scaffold) of the lead compound with a different one while maintaining the original's biological activity. nih.gov This can lead to new intellectual property and improved drug-like properties. nih.gov Starting from a nicotinate-based lead, one might explore other heterocyclic rings as the core scaffold.

The ultimate aim of these strategies is to achieve a balance between pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug) to produce a safe and effective clinical candidate. researchgate.netoxfordsciencetrove.com

Prodrug Design and Delivery System Considerations Based on Nicotinate Esters

A significant challenge in drug development is ensuring that an active compound reaches its target site in the body in sufficient concentration. researchgate.net Many promising drugs fail because of poor permeability through biological membranes or rapid metabolism. researchgate.net The prodrug approach is a widely used strategy to overcome these barriers. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, typically through enzymatic action. researchgate.netnih.gov

Nicotinate esters are excellent candidates for prodrug design. nih.gov The ester functional group can mask a polar group (like a carboxylic acid or a hydroxyl group) on a parent drug, increasing its lipophilicity. researchgate.netresearchgate.net This enhancement in lipid solubility can improve the drug's ability to cross cell membranes and be absorbed into the bloodstream. researchgate.net Once absorbed, ubiquitous esterase enzymes in the body cleave the ester bond, releasing the active parent drug. mdpi.com

The effectiveness of a nicotinate ester prodrug can be fine-tuned by altering the length of the ester's alkyl chain. Studies on the skin permeation of nicotinic acid ester prodrugs have shown that both permeability and the rate of metabolism by skin esterases are dependent on the alkyl chain length. nih.gov For example, when comparing methyl, ethyl, and butyl nicotinate, the total flux across the skin was highest for methyl nicotinate, while the permeability coefficient increased with chain length from methyl to butyl nicotinate. nih.gov This demonstrates a trade-off between membrane permeability and metabolic activation that must be optimized for each specific application. nih.gov Similarly, in designing nicotinate prodrugs for pulmonary delivery, the chain length was varied to establish the ideal relationship for effective delivery and subsequent conversion to the active nicotinic acid. nih.gov

Effect of Alkyl Chain Length on Nicotinate Ester Prodrugs

| Ester Prodrug | Alkyl Chain | Observation (Skin Permeation Study) | Reference |

|---|---|---|---|

| Methyl Nicotinate (MN) | C1 | Highest total flux among the tested esters. | nih.gov |

| Ethyl Nicotinate (EN) | C2 | Intermediate total flux and permeability. | nih.gov |

| Butyl Nicotinate (BN) | C4 | Lowest total flux, but the permeability coefficient was highest. | nih.gov |

Bioisosteric Replacements in Nicotinate Scaffold Modifications

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug properties. nih.gov It involves the replacement of an atom or a functional group within a molecule with another that has similar physical or chemical properties, with the goal of producing a new compound that maintains the desired biological activity but has improved characteristics. drughunter.comcambridgemedchemconsulting.com These improvements can include enhanced potency, reduced toxicity, better selectivity, or more favorable pharmacokinetics. drughunter.com

Bioisosteres are generally categorized as classical or non-classical.

Classical bioisosteres have similar size, shape, and electronic configurations. For example, a hydroxyl group (-OH) might be replaced by an amine group (-NH2), or a hydrogen atom (-H) by a fluorine atom (-F).

Non-classical bioisosteres are structurally distinct but still produce a similar biological effect through comparable charge distributions and hydrogen bonding patterns. youtube.com A well-known example is the replacement of a carboxylic acid group with a tetrazole ring. youtube.comdrughunter.com

Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Bromo (-Br) | -Cl, -CF3, -CN | To alter electronic properties, size, and metabolic stability. | cambridgemedchemconsulting.com |

| Methyl (-CH3) | -Cl, -NH2, -OH | To modify size, polarity, and potential for hydrogen bonding. A chlorine atom is of similar size. | youtube.com |

| Ester (-COOCH3) | Amide (-CONH2), Tetrazole, Oxadiazole | To change hydrogen bonding properties, metabolic stability (amides are generally more stable than esters), and acidity (tetrazole). | cambridgemedchemconsulting.com |

| Pyridine Ring (Aromatic) | Thiophene, Furan, Phenyl, Pyrimidine | To modify the core scaffold (scaffold hopping), altering the geometry, electronic distribution, and interaction with the target. | cambridgemedchemconsulting.com |

Applications in Agrochemical and Material Sciences

Synthesis of Novel Pesticides and Herbicides

The pyridine (B92270) core is a common scaffold in many successful agrochemicals. nih.gov Nicotinic acid derivatives, in general, have demonstrated broad-spectrum applications as herbicides, insecticides, and fungicides. nih.gov This positions Methyl 6-bromo-5-methylnicotinate as a promising starting material for the development of new crop protection agents.

While direct studies on this compound's effect on fatty acid metabolism in insects are not extensively documented, the broader class of nicotinic acid derivatives has been investigated for insecticidal properties. jocpr.comresearchgate.netresearchgate.net The strategy often involves the synthesis of various derivatives and screening them for activity against common pests. jocpr.com For instance, research on other nicotinic acid derivatives has shown promising activity against insects like the green peach aphid and the American bollworm. researchgate.net The synthesis of novel insecticides often involves the esterification of nicotinic acid followed by reactions to introduce different functional groups, a pathway where this compound could serve as a key intermediate. jocpr.comresearchgate.net The development of neonicotinoid analogues, which are a major class of insecticides, often involves pyridine derivatives. researchgate.net

Nicotinamide (B372718) derivatives have been a focus of research for developing new fungicides. nih.govmdpi.comnih.gov By modifying the nicotinic acid structure, scientists have been able to synthesize compounds with significant fungicidal activity. nih.gov For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, with some showing excellent activity against cucumber downy mildew. nih.gov Another study focused on (S)-2-(2-chloronicotinamido)propyl benzoate (B1203000) compounds, which exhibited good fungicidal activity against Botryosphaeria berengriana. mdpi.com These examples highlight the potential of using substituted nicotinic acid derivatives like this compound as a scaffold to create new fungicidal agents. The general synthetic approach involves the acylation of a suitable amine with a nicotinoyl chloride derivative, which can be prepared from the corresponding nicotinic acid. nih.gov

Table 1: Fungicidal Activity of Selected Nicotinamide Derivatives

| Compound ID | Target Fungus | EC50 (mg/L) | Reference |

| 4a | Pseudoperonospora cubensis | 4.69 | nih.gov |

| 4f | Pseudoperonospora cubensis | 1.96 | nih.gov |

| 3i | Botryosphaeria berengriana | 6.68 (µg/mL) | mdpi.com |

| Diflumetorim | Pseudoperonospora cubensis | 21.44 | nih.gov |

| Flumorph | Pseudoperonospora cubensis | 7.55 | nih.gov |

Development of Advanced Materials

The reactivity of the bromine atom and the properties of the nicotinate (B505614) group make this compound a candidate for the development of advanced materials with tailored functionalities.

The surface modification of polymers is crucial for enhancing properties like wettability, adhesion, and biocompatibility. ipfdd.demdpi.com Bromination of polymer surfaces, followed by nucleophilic substitution, is a known method to introduce new functionalities. ipfdd.deresearchgate.net For instance, polyethylene (B3416737) surfaces have been brominated and subsequently reacted with aromatic thiolate compounds to alter their surface chemistry. researchgate.net Although direct use of this compound for this purpose is not widely reported, its bromo-substituted pyridine structure suggests its potential as a modifying agent. It could be grafted onto polymer surfaces through various chemical reactions, thereby imparting the specific properties of the nicotinate moiety to the material.

Functional polymers with pendant groups can exhibit unique optical, redox, and binding properties. rsc.orgpsu.edursc.org The synthesis of such polymers often involves the polymerization of monomers containing the desired functional group. This compound could be a precursor to such a monomer. For example, the bromine atom could be converted to a polymerizable group, such as a vinyl or acrylic moiety, through a cross-coupling reaction. The resulting monomer could then be polymerized to create a polymer with pendant methyl nicotinate groups. These nicotinate moieties could then be further modified post-polymerization to introduce a wide range of functionalities. researchgate.net This approach allows for the creation of polymers with tailored properties for applications in sensors, catalysis, and smart materials.

Catalyst Research and Ligand Development

Pyridine-based ligands play a crucial role in transition metal catalysis, influencing the activity and selectivity of the catalyst. acs.orgacs.orgcore.ac.uk The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the performance of the metal complex.

Substituted pyridine-carboxylate ligands have been systematically studied in water oxidation catalysis, where the electronic nature of the substituent on the pyridine ring was found to influence the catalytic activity. acs.orgacs.org In some cases, the ligand itself can be released during the reaction to generate the active catalytic species. acs.org Furthermore, rhodium(I) complexes with pyridine-based ligands have been investigated for their catalytic activity in the carbonylation of methanol (B129727). core.ac.uk The presence of electron-donating or withdrawing groups on the pyridine ring can modulate the nucleophilicity of the metal center, thereby affecting the catalytic efficiency. core.ac.uk

This compound, with its bromo and methyl substituents, offers a unique electronic profile as a potential ligand. The bromine atom is electron-withdrawing, while the methyl group is electron-donating, creating a specific electronic environment that could be beneficial in certain catalytic reactions. It could be used to synthesize novel metal complexes for applications in cross-coupling reactions, such as Suzuki-Miyaura coupling, where palladium and nickel catalysts are often employed. nih.govnih.govresearchgate.netresearchgate.net

Ligands for Transition Metal-Catalyzed Organic Transformations

This compound possesses the necessary structural features to act as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring has a lone pair of electrons that can coordinate to a metal center, forming a metal complex. Such pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting catalyst.

The electron-withdrawing nature of the bromine atom at the 6-position, combined with the electron-donating methyl group at the 5-position, creates a specific electronic environment on the pyridine ring. This electronic modulation can influence the stability and reactivity of a metal complex it coordinates to. For instance, these properties can affect the oxidative addition and reductive elimination steps in a catalytic cycle, thereby influencing the efficiency and selectivity of a given organic transformation. While direct studies featuring this compound as a ligand are not extensively documented, research on analogous 6-bromo-nicotinic acid derivatives confirms their ability to form stable complexes with various transition metals, highlighting their potential utility in catalytic applications.

Chiral Catalyst Design Incorporating Nicotinate Scaffolds

The development of catalysts for asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is a major focus in modern chemistry. This is often achieved by designing chiral ligands that coordinate to a metal center or by creating purely organic catalysts. These catalysts create a chiral environment that directs the stereochemical outcome of a reaction.

Nicotinate scaffolds, such as that found in this compound, serve as valuable starting points for the synthesis of more complex chiral structures. The field of asymmetric catalysis often relies on the systematic modification of core molecular frameworks to achieve high enantioselectivity. nih.govrsc.org The functional groups on this compound offer multiple points for modification. The bromine atom can be replaced through cross-coupling reactions to introduce a chiral auxiliary or a larger, sterically demanding group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with chiral amines or alcohols to build a more elaborate chiral ligand.

The design of such catalysts is a sophisticated process involving the strategic assembly of different molecular components to create a well-defined three-dimensional structure. nih.gov The use of DNA, for example, as a chiral scaffold to guide metal complexes has emerged as a novel strategy in asymmetric synthesis. mdpi.com While this compound itself is not chiral, it represents an important class of functionalized heterocyclic building blocks that provide the basic framework upon which intricate chiral catalysts can be constructed for applications in pharmaceutical and materials synthesis.

Analytical Methodologies for Characterization and Purity Assessment of Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 6-bromo-5-methylnicotinate. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of this compound. In ¹H NMR, the chemical shifts and splitting patterns of the protons provide valuable information. For instance, the methyl group protons typically appear as a singlet, while the aromatic protons on the pyridine (B92270) ring exhibit distinct resonances influenced by the bromine and methyl substituents. The electron-withdrawing nature of the bromine atom generally causes a downfield shift of adjacent protons.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include the C=O stretch of the ester group, typically found in the range of 1700-1730 cm⁻¹, and vibrations associated with the aromatic pyridine ring. The C-Br stretching vibration can also be observed at lower frequencies.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying the components of a mixture. For nicotinate (B505614) derivatives, reversed-phase HPLC with a C18 column is common. nih.gov A mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, is typically employed. nih.gov The retention time of the compound is a key identifier, and the peak area can be used to determine its concentration and purity. nih.govmdpi.com HPLC is also invaluable for monitoring reaction progress by analyzing the disappearance of starting materials and the appearance of the desired product.

Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, particularly for volatile compounds. The purity of nicotinate esters can be determined by GC analysis. avantorsciences.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram provides information on the number of components in the sample and their relative amounts.

Advanced Characterization Techniques for Complex Nicotinate Structures

For more complex derivatives of nicotinic acid, advanced analytical techniques may be necessary to fully characterize their structure and properties.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively. This is particularly useful for unambiguously assigning all the signals in the NMR spectra of complex molecules.

Future Directions and Emerging Research Avenues

Chemo- and Biocatalytic Approaches for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For nicotinates and their derivatives, including methyl 6-bromo-5-methylnicotinate, the focus is shifting from traditional chemical synthesis to more sustainable chemo- and biocatalytic approaches.

Chemacatalysis: Traditional methods for synthesizing nicotinic acid and its esters often involve harsh reaction conditions and generate significant waste. nih.gov Newer approaches are being explored to improve efficiency and reduce environmental impact. For instance, the use of novel catalysts is a key area of research.

Biocatalysis: The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages such as mild reaction conditions, high selectivity, and improved catalytic efficiency. nih.gov Enzymes like lipases have shown promise in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates. nih.gov A study demonstrated the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, for the synthesis of nicotinamide derivatives in a continuous-flow microreactor, resulting in high product yields and significantly reduced reaction times and solvent waste. nih.gov This approach highlights a promising green and efficient strategy for producing nicotinamide derivatives. nih.gov Furthermore, the plasmid nature of genes responsible for the degradation of nicotine (B1678760) and nicotinate (B505614) in Pseudomonas convexa suggests a potential for genetic engineering to develop microbial systems for the synthesis or modification of nicotinate compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals. This approach offers enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Flow Chemistry: Continuous-flow microreactors have demonstrated significant advantages for the synthesis of nicotinamide derivatives, including drastically reduced reaction times and increased product yields compared to traditional batch processes. nih.gov Researchers at Virginia Commonwealth University have developed a highly efficient method for manufacturing pyridine (B92270) compounds, including halo-substituted nicotinonitriles, using flow reactors. vcu.edu This continuous process has the potential to significantly reduce production costs. vcu.edu The application of such systems to the synthesis of this compound could lead to more efficient and scalable production.

Automated Synthesis: Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and development of new molecules. These systems allow for the rapid variation of substituents on the pyridine ring, enabling the creation of libraries of compounds for screening in various applications. The development of one-step, convergent methods for synthesizing highly substituted pyridines is a significant step in this direction. organic-chemistry.org

Targeted Drug Delivery Systems Utilizing Nicotinate Conjugates

The pyridine nucleus is a common feature in many FDA-approved drugs due to its ability to form hydrogen bonds, its water solubility, and chemical stability. researchgate.net Nicotinate derivatives are being explored for their potential in targeted drug delivery systems, which aim to increase the efficacy of therapeutic agents while minimizing side effects. nih.gov

Nicotinate Conjugates: The conjugation of drugs to targeting moieties, such as antibodies or polymers, can enhance their delivery to specific cells or tissues. mdpi.comuniversityofcalifornia.edu Nicotinates can serve as linkers or part of the drug-carrier conjugate. For example, pyridine-based materials are being investigated as intelligent drug delivery systems that are sensitive to pH changes, allowing for the targeted release of drugs in specific environments like tumors. researchgate.net

Research Findings:

A study on a self-nanoemulsifying drug delivery system (SNEDDS) for a chalcone (B49325) derivative containing a pyridine ring showed enhanced pro-apoptotic activities in breast cancer cells. japsonline.com

Pyridine-grafted diblock copolymers have been used to create core-shell nanostructures for the targeted delivery of the anticancer drug doxorubicin. researchgate.net

Chemical delivery systems based on a dihydropyridine-pyridinium salt redox system have been investigated for delivering drugs like desipramine (B1205290) to the brain, showing prolonged presence at a constant level. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities of pyridine derivatives make them promising candidates for the discovery of new therapeutic agents. nih.gov Research is ongoing to identify novel biological targets and explore new therapeutic areas for compounds like this compound.

Potential Therapeutic Areas:

Anti-inflammatory: Nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic properties. chemistryjournal.netresearchgate.net Some newly synthesized nicotinate derivatives have shown potent inhibitory activity against the COX-2 enzyme, a key target in inflammation. nih.gov

Neurodegenerative Diseases: Nicotinic receptors are a major drug target for cognitive enhancement. nih.gov While some clinical trials have failed, there is still significant potential for developing nicotinic agonists for conditions like Alzheimer's disease and ADHD. nih.gov Some nicotinic acid derivatives have shown promise in preclinical studies for Alzheimer's disease. researchgate.net

Cancer: Pyridine derivatives have shown antiproliferative activity against various cancer cell lines. nih.gov The structural features of these derivatives, such as the presence and position of certain functional groups, can significantly influence their anticancer effects. nih.gov

Infectious Diseases: Some nicotinic acid derivatives have been evaluated for their anti-tuberculosis activity. chemistryjournal.net

Rational Design of Next-Generation Agrochemicals and Functional Materials

The versatility of the pyridine scaffold extends beyond medicine into the realms of agriculture and materials science. nih.gov Rational design approaches are being employed to create novel agrochemicals and functional materials with tailored properties.

Agrochemicals: Pyridine-based compounds are used in the development of new pesticides. nih.gov The rational design of agrochemicals involves using computational models to predict the activity of new molecules, which can accelerate the discovery of more effective and environmentally benign fungicides and insecticides. nih.govresearchgate.net For instance, some synthesized nicotinic acid derivatives have shown insecticidal activity. chemistryjournal.net

Functional Materials: Pyridine and its derivatives are utilized in the creation of functional nanomaterials and as ligands in organometallic compounds. nih.gov The electronic properties of the pyridine ring make it a useful component in materials with specific optical or electronic properties. Research into covalent organic frameworks (COFs) has shown that pyridine can influence their structure and stability. rsc.org Additionally, coordination polymers incorporating pyridine derivatives have been investigated for their photoluminescent and electrical conductivity properties. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 6-bromo-5-methylnicotinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves bromination and esterification of nicotinic acid derivatives. For example, analogous compounds like 6-(5-bromo-benzofuran-2-yl) derivatives are synthesized via nucleophilic substitution using ω-bromoacetophenone in the presence of KOH in DMF, followed by purification via column chromatography . Key optimization parameters include:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may increase side products.

- Catalyst : Use of phase-transfer catalysts or bases (e.g., KOH) to improve regioselectivity.

- Purification : HPLC or preparative TLC to isolate high-purity products.

Characterization via H-NMR (e.g., δ 4.05 ppm for NH groups) and LC-MS ensures structural confirmation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : H/C-NMR to confirm substitution patterns (e.g., bromine-induced deshielding).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., CHBrNO expected).

- Elemental Analysis : Combustion analysis for C, H, N content to verify stoichiometry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For brominated pyridines, bromine’s electron-withdrawing effect lowers LUMO energy, favoring Suzuki-Miyaura couplings .

- Molecular Dynamics : Simulate steric effects of the methyl group at position 5 on reaction pathways.

- Database Mining : Use tools like Reaxys or PubChem to compare reactivity with analogs (e.g., 5-fluoronicotinaldehyde derivatives) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and X-ray crystallography (if crystalline).

- Error Analysis : Quantify signal-to-noise ratios in MS spectra and solvent artifacts in NMR.

- Literature Benchmarking : Compare observed melting points or C shifts with published analogs (e.g., 6-bromo-5-fluoronicotinaldehyde, δ 104–105°C mp) .

Q. How can crystallographic data refine the electronic structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement. Key steps:

Collect data with Mo-Kα radiation (λ = 0.71073 Å).

Solve phase problems via direct methods (SHELXS).

Refine anisotropic displacement parameters and validate with R-factor (<5%) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) influencing packing .

Q. What experimental designs minimize byproducts in functionalizing this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (solvent polarity, catalyst loading). For example, DMF vs. THF for Pd-mediated couplings.

- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation.